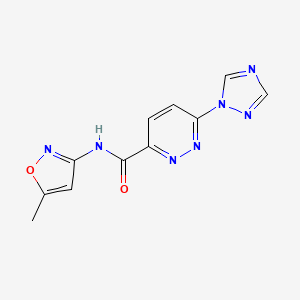![molecular formula C20H18N4O4S2 B2941081 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-77-6](/img/no-structure.png)
1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . The molecule also contains a sulfonamide group, which is known for its various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can also be determined by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and substitution reactions . The reactions are usually carried out under controlled conditions to ensure the formation of the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Synthesis Techniques : The compound is involved in the synthesis of diverse sulfonamide derivatives with a broad spectrum of biological activities. Studies have synthesized various sulfonamide derivatives to explore their antibacterial properties against different bacterial strains, demonstrating significant activities comparable to established antibiotics such as sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000). Another research focused on creating novel heterocyclic compounds containing a sulfonamido moiety to act as antibacterial agents, resulting in compounds with high activity levels (Azab, Youssef, & El-Bordany, 2013).
Antibacterial Evaluation : The antibacterial evaluation of newly synthesized compounds containing the sulfonamide group has been a significant area of research. These compounds were tested for activity against various bacteria, including Gram-positive and Gram-negative strains, showing promising results in inhibiting bacterial growth (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
Anticancer and Radiosensitizing Properties
Anticancer Activity : Sulfonamide derivatives, including compounds related to the mentioned chemical structure, have been investigated for their potential anticancer properties. Research has been conducted on synthesizing novel sulfonamide derivatives to evaluate their anticancer activity, showing that certain derivatives exhibit higher activity than traditional chemotherapy drugs (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Radiosensitizing Evaluation : In addition to anticancer activities, some sulfonamide derivatives have been evaluated for their ability to enhance the cell-killing effect of gamma-radiation, offering a potential approach for improving cancer treatment efficacy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, such as enzymes, receptors, and biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The presence of a prenyl chain in some compounds makes them more lipophilic, which plays an important role in their antioxidant activity and could potentially influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(6-methylbenzo[d]thiazol-2-yl)aniline with 1,3-dimethyl-5-sulfonylurea in the presence of a suitable catalyst to form the intermediate. The intermediate is then subjected to cyclization with acetic anhydride to form the final product.", "Starting Materials": [ "4-(6-methylbenzo[d]thiazol-2-yl)aniline", "1,3-dimethyl-5-sulfonylurea", "Catalyst", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-(6-methylbenzo[d]thiazol-2-yl)aniline is reacted with 1,3-dimethyl-5-sulfonylurea in the presence of a suitable catalyst to form the intermediate.", "Step 2: The intermediate is then subjected to cyclization with acetic anhydride to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
Número CAS |
874806-77-6 |
Fórmula molecular |
C20H18N4O4S2 |
Peso molecular |
442.51 |
Nombre IUPAC |
1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-4-9-15-16(10-12)29-18(21-15)13-5-7-14(8-6-13)22-30(27,28)17-11-23(2)20(26)24(3)19(17)25/h4-11,22H,1-3H3 |
Clave InChI |
BGZVLJYXUNNOKR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN(C(=O)N(C4=O)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)
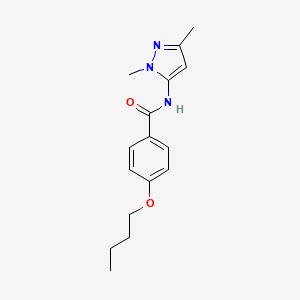
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)
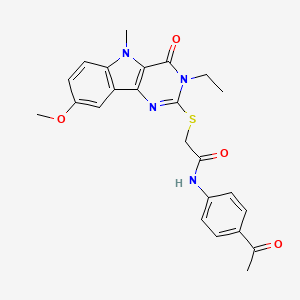

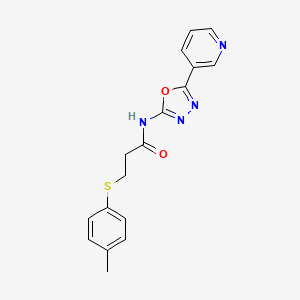
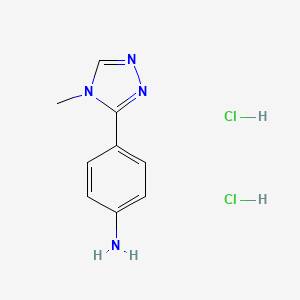
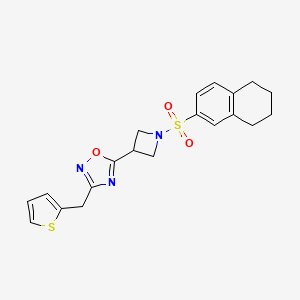
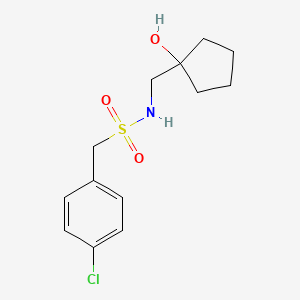
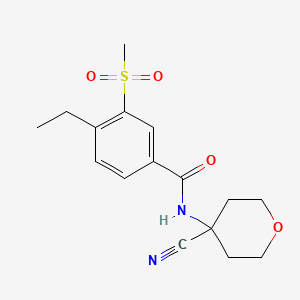
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)

